Cas no 2757906-47-9 ([1-(Difluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate)
![[1-(Difluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate structure](https://ja.kuujia.com/scimg/cas/2757906-47-9x500.png)
[1-(Difluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質
名前と識別子
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- 2757906-47-9
- [1-(difluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate
- EN300-37152797
- [1-(Difluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate
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- インチ: 1S/C13H16F2O3S/c1-10-3-5-11(6-4-10)19(16,17)18-9-13(12(14)15)7-2-8-13/h3-6,12H,2,7-9H2,1H3
- InChIKey: HVCZVOCTEWZHRI-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C)=CC=1)(=O)(=O)OCC1(C(F)F)CCC1
計算された属性
- せいみつぶんしりょう: 290.07882187g/mol
- どういたいしつりょう: 290.07882187g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 391
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 51.8Ų
[1-(Difluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37152797-1.0g |
[1-(difluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate |
2757906-47-9 | 95.0% | 1.0g |
$914.0 | 2025-03-18 | |
Enamine | EN300-37152797-10.0g |
[1-(difluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate |
2757906-47-9 | 95.0% | 10.0g |
$3929.0 | 2025-03-18 | |
Enamine | EN300-37152797-0.5g |
[1-(difluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate |
2757906-47-9 | 95.0% | 0.5g |
$877.0 | 2025-03-18 | |
Enamine | EN300-37152797-0.25g |
[1-(difluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate |
2757906-47-9 | 95.0% | 0.25g |
$840.0 | 2025-03-18 | |
Enamine | EN300-37152797-0.05g |
[1-(difluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate |
2757906-47-9 | 95.0% | 0.05g |
$768.0 | 2025-03-18 | |
Enamine | EN300-37152797-0.1g |
[1-(difluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate |
2757906-47-9 | 95.0% | 0.1g |
$804.0 | 2025-03-18 | |
Enamine | EN300-37152797-5.0g |
[1-(difluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate |
2757906-47-9 | 95.0% | 5.0g |
$2650.0 | 2025-03-18 | |
Enamine | EN300-37152797-2.5g |
[1-(difluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate |
2757906-47-9 | 95.0% | 2.5g |
$1791.0 | 2025-03-18 |
[1-(Difluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate 関連文献
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1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
[1-(Difluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonateに関する追加情報
Research Briefing on [1-(Difluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate (CAS: 2757906-47-9)
The compound [1-(Difluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate (CAS: 2757906-47-9) has recently emerged as a subject of significant interest in chemical biology and medicinal chemistry research. This sulfonate ester derivative, characterized by its unique difluoromethyl cyclobutyl moiety, has demonstrated promising potential in various pharmaceutical applications, particularly as a versatile intermediate in drug discovery and development.
Recent studies have focused on the synthetic utility of this compound as a key building block for the preparation of biologically active molecules. The presence of both the difluoromethyl group and the sulfonate ester functionality provides multiple sites for chemical modification, making it particularly valuable for structure-activity relationship (SAR) studies. Researchers have successfully employed this compound in the synthesis of novel kinase inhibitors and other targeted therapeutic agents.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 2757906-47-9 as a crucial intermediate in the development of selective JAK3 inhibitors. The difluoromethyl cyclobutyl group was found to significantly enhance metabolic stability while maintaining target affinity, addressing a common challenge in kinase inhibitor development. The sulfonate group served as an excellent leaving group in nucleophilic substitution reactions, enabling efficient derivatization.
Another important application was reported in ACS Chemical Biology, where this compound was used to develop covalent inhibitors targeting cysteine residues in disease-related proteins. The researchers demonstrated that the [1-(difluoromethyl)cyclobutyl]methyl group could serve as an effective warhead for covalent modification, while the sulfonate leaving group facilitated the reaction with target nucleophiles. This approach showed particular promise in the development of anticancer agents.
From a synthetic chemistry perspective, recent advances have improved the preparation of 2757906-47-9, with several research groups reporting optimized synthetic routes that enhance yield and purity. A 2024 publication in Organic Process Research & Development described a scalable, cost-effective synthesis that could facilitate broader application of this compound in drug discovery programs.
The unique physicochemical properties of this compound, including its improved lipophilicity and metabolic stability compared to similar non-fluorinated analogs, have made it particularly valuable in medicinal chemistry optimization campaigns. Several pharmaceutical companies have included derivatives of 2757906-47-9 in their preclinical pipelines, targeting indications ranging from inflammatory diseases to oncology.
Future research directions are expected to focus on expanding the application of this compound in targeted protein degradation (PROTACs) and other emerging therapeutic modalities. The combination of its synthetic versatility and favorable drug-like properties positions 2757906-47-9 as an important tool compound in modern drug discovery efforts.
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